molecular formula C26H22N2OS B2687453 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol CAS No. 318949-12-1

1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol

Cat. No. B2687453
M. Wt: 410.54
InChI Key: OUYFAHFUBMAXDZ-UHFFFAOYSA-N
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Description

1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C26H22N2OS and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

The use of sulfur-containing compounds, similar to the queried chemical, in catalytic processes has been explored. For instance, sulfuric acid derivatives have been employed as recyclable catalysts in the synthesis of pyrazolone derivatives, showing high yields and reusability without losing catalytic activity (Tayebi et al., 2011). This suggests potential catalytic applications of the chemical in organic synthesis, leveraging its sulfur component for enhancing reactions.

Pharmacological Potential

The compound's structural relatives have demonstrated significant pharmacological potential. For example, derivatives incorporating the pyrazolone scaffold have shown promising anti-Helicobacter pylori activities, with low minimal inhibition concentrations against various strains, including those resistant to conventional treatments (Carcanague et al., 2002). This indicates potential for the development of novel anti-bacterial agents from such compounds.

Antioxidant and Anti-inflammatory Activities

Compounds structurally related to the queried chemical, particularly those with pyrazole and oxadiazole derivatives, have been evaluated for their antioxidant, analgesic, and anti-inflammatory potential. Certain derivatives exhibited significant binding affinity to key biological targets such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to their pharmacological activities (Faheem, 2018). This suggests the possibility of utilizing the chemical for developing new therapeutics with anti-inflammatory and antioxidant properties.

Inhibitory Effects on Enzymes

The synthesis of pyrazole derivatives bearing a sulfonamide moiety has shown inhibitory effects on human carbonic anhydrase isoenzymes, with certain compounds exhibiting potent inhibitory activities. This highlights the potential of such compounds in designing inhibitors for specific isoenzymes implicated in various diseases (Mert et al., 2015).

Molecular Modeling and Spectroscopic Analysis

The chemical and its analogs have been subjects of molecular modeling and spectroscopic investigations to understand their structural and electronic properties. For example, studies involving quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, UV) analyses have been conducted to assess molecular orbital, non-linear optical properties, and other electronic parameters, offering insights into the compound's potential applications in materials science and molecular electronics (Govindasamy & Gunasekaran, 2015).

properties

IUPAC Name

1-[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]-3-phenylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2OS/c1-19-13-16-22(17-14-19)30-26-24(23(29)18-15-20-9-5-3-6-10-20)25(27-28(26)2)21-11-7-4-8-12-21/h3-14,16-17,23,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYFAHFUBMAXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C(C#CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol

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